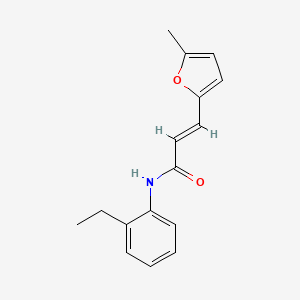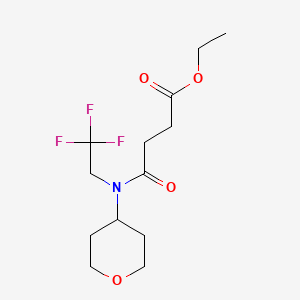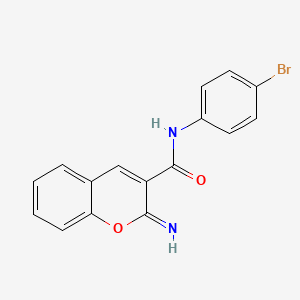![molecular formula C16H9ClN4O2S B2840631 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 865249-45-2](/img/structure/B2840631.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, also known as CBX-8, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family of compounds, which have been found to exhibit a range of biological activities including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
Anticancer Activity
Compounds structurally related to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide have been synthesized and evaluated for their anticancer properties. For instance, derivatives with modifications in the 1,3,4-oxadiazol and benzothiazole moieties have shown significant anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited higher activities than the reference drug etoposide, highlighting the potential of these compounds in anticancer drug development (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potential of compounds similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has been studied, revealing that these compounds possess varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the usefulness of these compounds in developing new antimicrobial agents (Rajeeva et al., 2009).
Antimycobacterial Screening
New derivatives have been synthesized and screened for their in vitro antitubercular activities. Among these, specific compounds demonstrated promising lead molecule characteristics with minimal inhibitory concentrations indicating significant activity against Mycobacterium tuberculosis. This highlights the potential of these compounds in antitubercular drug development, without showing toxicity against normal cell lines, thus providing a basis for further drug development research (Nayak et al., 2016).
Nematocidal Activity
The study of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has revealed good nematocidal activity against specific nematodes. Compounds from this research displayed better effectiveness than some commercial agents, suggesting their role as promising leads for the development of new nematicides. The compounds also showed the ability to affect the nematode's motor activities and physiological functions, which could be advantageous in agricultural applications (Liu et al., 2022).
Plant Growth Regulation
Exploratory studies into synthetic routes for o-carboxyphenyl derivatives of heterocyclic compounds, including structures related to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, have been conducted with the aim of testing these as plant growth regulators. This research provides insight into the potential agricultural applications of these compounds, highlighting the versatility of the chemical scaffold (Harris & Huppatz, 1978).
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O2S/c17-10-6-2-1-5-9(10)14-20-21-16(23-14)19-13(22)15-18-11-7-3-4-8-12(11)24-15/h1-8H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIIBNOFRIZKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2840550.png)



![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2840556.png)

![6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2840558.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2840562.png)
![4-[[2-[1-(2,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2840563.png)
![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2840565.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2840569.png)
